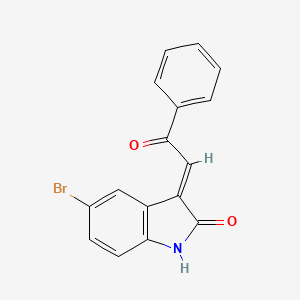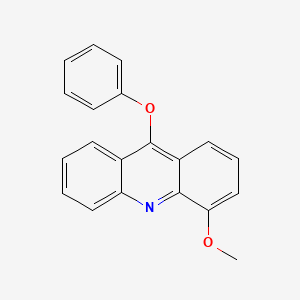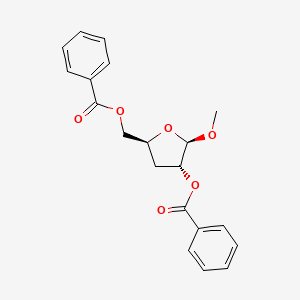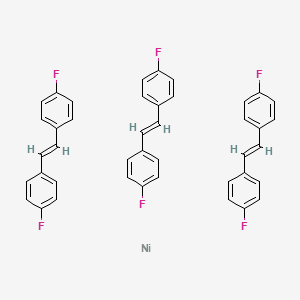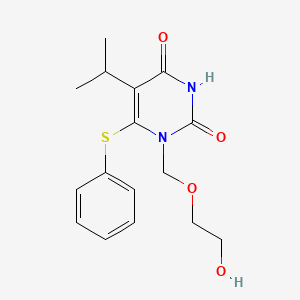
5-Isopropyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol . The reaction is usually carried out in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification techniques.
化学反応の分析
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
科学的研究の応用
1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential antimicrobial and antiviral activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural properties make it useful in the development of new materials.
作用機序
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit certain enzymes or disrupt cell membranes . The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit various biological activities.
Imidazo[1,2-a]pyridines: These compounds are also known for their wide range of applications in medicinal chemistry and material science.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a hydroxyethoxy group, isopropyl group, and phenylthio group makes it a versatile compound for various applications .
特性
CAS番号 |
137897-91-7 |
|---|---|
分子式 |
C16H20N2O4S |
分子量 |
336.4 g/mol |
IUPAC名 |
1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O4S/c1-11(2)13-14(20)17-16(21)18(10-22-9-8-19)15(13)23-12-6-4-3-5-7-12/h3-7,11,19H,8-10H2,1-2H3,(H,17,20,21) |
InChIキー |
SKRGZCVXYHATRB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


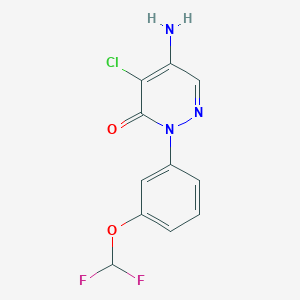
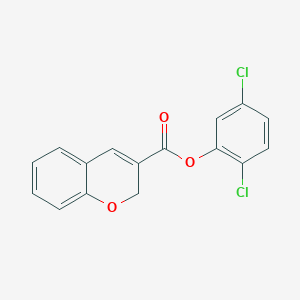
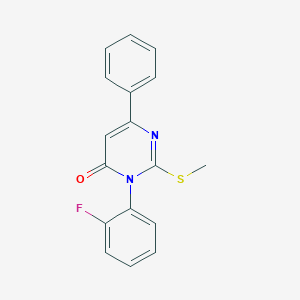
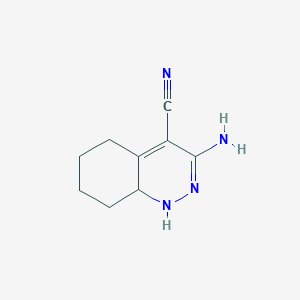
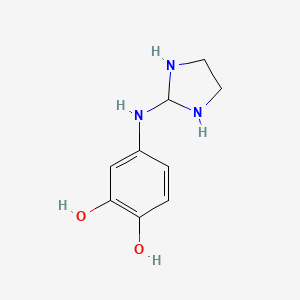
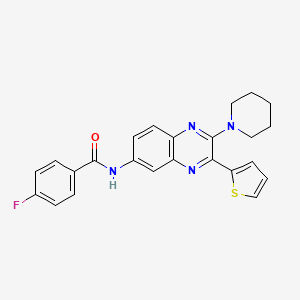
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)
![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)
